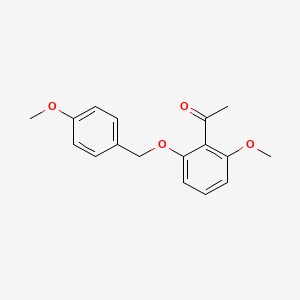









|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[C:10](=[O:12])[CH3:11].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[CH3:24][O:25][C:26]1[CH:33]=[CH:32][C:29]([CH2:30]Cl)=[CH:28][CH:27]=1>C(OC)(C)(C)C>[CH3:9][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:1][CH2:30][C:29]2[CH:32]=[CH:33][C:26]([O:25][CH3:24])=[CH:27][CH:28]=2)[C:3]=1[C:10](=[O:12])[CH3:11] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1300 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=CC=C1)OC)C(C)=O
|
|
Name
|
|
|
Quantity
|
10.4 L
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
2700 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
14700 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
|
Name
|
|
|
Quantity
|
2.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to obtain a solution
|
|
Type
|
STIRRING
|
|
Details
|
stirred for at least 30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature <30° C
|
|
Type
|
WAIT
|
|
Details
|
deemed complete after 13 h at 35° C
|
|
Duration
|
13 h
|
|
Type
|
FILTRATION
|
|
Details
|
The slurry is filtered
|
|
Type
|
WASH
|
|
Details
|
the resulting solids washed with dimethylformamide (1 L)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Extractive work-up of the filtrate with ethyl acetate and water, followed by concentration
|
|
Type
|
CUSTOM
|
|
Details
|
provided a waxy yellow solid
|
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry is agitated
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with methyl t-butyl ether (1 L)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1539 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |